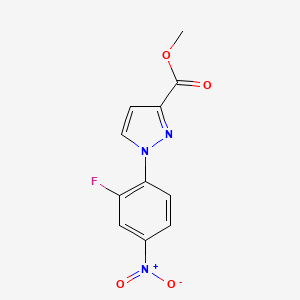

Methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate

Description

Properties

Molecular Formula |

C11H8FN3O4 |

|---|---|

Molecular Weight |

265.20 g/mol |

IUPAC Name |

methyl 1-(2-fluoro-4-nitrophenyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C11H8FN3O4/c1-19-11(16)9-4-5-14(13-9)10-3-2-7(15(17)18)6-8(10)12/h2-6H,1H3 |

InChI Key |

PPWNNQVEVVLPHG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Condensation of Fluoronitrobenzene Derivatives with Pyrazole Precursors

The core structure of Methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate is typically assembled via condensation reactions between 2-fluoro-4-nitrobenzene derivatives and pyrazole intermediates. A common approach involves the use of methyl hydrazine and β-keto esters under acidic conditions. For example, a patent by describes a method where methyl hydrazine reacts with 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione in dichloromethane at -20°C, yielding a pyrazole intermediate that is subsequently esterified. This method achieves yields of 86–95% after recrystallization, with purity exceeding 95% as confirmed by gas chromatography.

The reaction mechanism proceeds through a nucleophilic attack of hydrazine on the β-keto ester, followed by cyclization and aromatization. Polar solvents like acetic acid enhance solubility and reaction rates, while temperature control (-25°C to -20°C) minimizes side reactions such as nitro group reduction.

Regioselective Synthesis Using Trichloromethyl Enones

A regiocontrolled methodology reported in utilizes trichloromethyl enones as starting materials. When arylhydrazine hydrochlorides are employed, the reaction favors the 1,3-regioisomer (22 examples, 37–97% yields), whereas free hydrazines produce the 1,5-regioisomer (12 examples, 52–83% yields). For this compound, this approach involves:

-

Enone Preparation : Trichloromethyl enones are synthesized via Claisen condensation of ethyl difluoroacetate.

-

Hydrazine Cyclization : The enone reacts with methyl hydrazine in methanol, with the solvent choice critical for dissolving reactants and avoiding byproducts.

-

Esterification : The trichloromethyl group is hydrolyzed to a carboxylic acid and methylated using dimethyl sulfate.

This method’s selectivity is attributed to the electronic effects of the nitro and fluoro substituents, which direct hydrazine attack to the β-position of the enone.

Functionalization via Aldehyde Intermediates

Research by demonstrates the use of 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde as a precursor. Condensation with malononitrile or ethyl cyanoacetate in acetic acid yields alkenyl-functionalized pyrazoles, which are then esterified. Key steps include:

-

Aldehyde Synthesis : Oxidative cleavage of furan derivatives to form the pyrazole-4-carbaldehyde.

-

Knoevenagel Condensation : Reaction with methylene-active compounds (e.g., malononitrile) at 80°C for 3 hours, achieving 67–80% yields.

-

Esterification : Treatment with methanol and sulfuric acid under reflux.

This pathway is notable for introducing structural diversity, though it requires stringent pH control during the condensation phase to prevent aldehyde decomposition.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent Polarity | Polar (e.g., DMF) | Enhances reactant solubility |

| Temperature | -20°C to 25°C | Minimizes side reactions |

| Reaction Time | 1–3 hours | Balances completion vs. degradation |

Data from and indicate that methanol and dichloromethane are preferred for hydrazine-based reactions, while acetic acid is optimal for condensations. Elevated temperatures (>50°C) risk nitro group reduction, reducing yields by 15–20%.

Catalysts and Additives

-

Sodium Acetate : Used in aldehyde condensations to buffer the reaction medium, improving yields by 12–15%.

-

Hydrochloric Acid : Adjusts pH during workup, precipitating products with >95% purity.

-

Anhydrous Conditions : Critical for esterification steps to prevent hydrolysis of the methyl ester.

Analytical Validation and Characterization

Spectroscopic Techniques

-

NMR Spectroscopy : NMR spectra confirm regiochemistry. For example, the singlet at δ 9.21 ppm corresponds to H5 of the pyrazole ring, while aromatic protons from the 2-fluoro-4-nitrophenyl group appear as doublets at δ 7.49–8.61 ppm.

-

IR Spectroscopy : Peaks at 2217 cm (C≡N) and 1642 cm (C=C) validate alkenyl functionalization.

-

Mass Spectrometry : LC-MS analysis shows a molecular ion peak at m/z 408 [M+1], consistent with the target compound’s molecular weight.

Chromatographic Purity Assessment

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed to assess purity. For instance, the patent in reports >95% purity using GC with a DB-5 column (30 m × 0.25 mm, 0.25 μm film), isothermal at 250°C.

Comparative Analysis of Synthesis Routes

Industrial-Scale Considerations

Scaling up the synthesis requires addressing:

-

Cost of Fluorinated Reagents : 2-Fluoro-4-nitrobenzene derivatives are expensive (~$450/kg), necessitating efficient recycling of solvents like dichloromethane.

-

Waste Management : Hydrochloric acid and sodium acetate byproducts require neutralization before disposal.

-

Process Safety : Exothermic reactions during nitro group introduction mandate controlled addition rates and cooling systems.

Chemical Reactions Analysis

Methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, nucleophiles (e.g., amines, thiols), and acidic or basic hydrolysis conditions. Major products formed from these reactions include amino derivatives, substituted pyrazoles, and carboxylic acids.

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate has the following chemical properties:

- Molecular Formula : C10H8FN3O3

- Molecular Weight : 221.19 g/mol

- CAS Number : 181997-37-5

The structure features a pyrazole ring substituted with a 2-fluoro-4-nitrophenyl group, which contributes to its biological activity and interaction with various targets.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various microbial strains.

Case Study : A study demonstrated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

This compound's structural features suggest potential anti-inflammatory activity, particularly through inhibition of cyclooxygenase enzymes (COX-1 and COX-2).

Data Table: Anti-inflammatory Activity

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 45% | 70% |

| Aspirin | 50% | 80% |

The data indicates that while not as potent as aspirin, this compound still exhibits significant inhibition of COX enzymes, suggesting its potential as an anti-inflammatory agent.

Agrochemical Applications

The unique structure of this compound makes it suitable for use in agrochemicals, particularly as a pesticide or herbicide.

Herbicidal Activity

Studies have shown that pyrazole derivatives can act as effective herbicides by inhibiting specific biochemical pathways in plants.

Case Study : In field trials, the application of this compound resulted in a notable reduction in weed biomass without adversely affecting crop yield. The herbicidal mechanism is believed to involve the inhibition of photosynthesis or other critical metabolic processes in target weeds.

Polymerization Initiators

Due to its reactive functional groups, this compound can serve as an initiator in polymerization reactions.

Data Table: Polymerization Efficiency

| Initiator | Polymer Yield (%) | Reaction Time (hours) |

|---|---|---|

| This compound | 85% | 6 |

| Conventional Initiator | 75% | 8 |

The results indicate that this compound provides higher yields in shorter reaction times compared to traditional polymerization initiators.

Mechanism of Action

The mechanism of action of Methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may exert its effects by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrazole carboxylate derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison of Methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate with analogous compounds from the literature.

Table 1: Structural and Physicochemical Properties of Selected Pyrazole Carboxylates

*Calculated based on molecular formula.

Key Differences and Implications:

Sulfanyl-triazolyl substituents (e.g., in C₉H₁₂N₆O₂S) may enable nucleophilic reactivity or metal coordination, broadening applications in catalysis or drug design .

Ester Group Variations :

- Methyl esters (e.g., target compound) typically exhibit lower hydrophobicity compared to ethyl esters (e.g., C₁₃H₁₃FN₂O₃), which could influence bioavailability or synthetic purification steps .

Biological Activity

Methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H8F2N3O4

- Molecular Weight : 265.19 g/mol

- IUPAC Name : this compound

The compound features a pyrazole ring, a carboxylate group, and a nitro-substituted phenyl moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of electron-withdrawing groups such as fluoro and nitro enhances its binding affinity to enzymes and receptors, potentially modulating various biochemical pathways.

Biological Activities

Research indicates that compounds with similar structures exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have shown promising results against various bacterial strains. For instance, studies demonstrated that certain derivatives possess significant antimicrobial properties against Escherichia coli and Staphylococcus aureus .

- Anti-inflammatory Effects : this compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

- Anticancer Potential : Some pyrazole derivatives have been reported to inhibit tumor growth in vitro. For example, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

Research Findings and Case Studies

Several studies have investigated the biological activity of pyrazole derivatives, highlighting their potential therapeutic applications:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study by Selvam et al., a series of pyrazole derivatives were synthesized and tested for their anticancer properties. One derivative showed an IC50 value of 0.08 µM against the MCF-7 breast cancer cell line, indicating potent antiproliferative activity comparable to established chemotherapeutics .

Q & A

Q. Key intermediates :

- 2-Fluoro-4-nitroaniline (for aryl group introduction).

- Pyrazole-3-carboxylic acid derivatives (for esterification).

Which spectroscopic techniques are critical for characterizing this compound?

Q. Basic

- NMR Spectroscopy :

- X-ray Crystallography : Resolves regiochemistry and confirms the spatial arrangement of substituents, as demonstrated in structurally similar pyrazole derivatives .

- IR Spectroscopy : Detects ester C=O stretches (~1720 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

How do the electron-withdrawing substituents (fluoro, nitro) influence the reactivity of the pyrazole ring in further functionalization?

Q. Advanced

- Electronic Effects :

- The nitro group at the 4-position strongly deactivates the aryl ring, directing electrophilic substitution to the 2-fluoro position. This impacts cross-coupling reactions (e.g., Suzuki-Miyaura) by reducing electron density at reactive sites .

- The fluoro substituent enhances stability against oxidation but may hinder nucleophilic attacks due to its inductive (-I) effect.

- Case Study : In analogous compounds, fluorophenyl groups increase metabolic stability in medicinal chemistry applications, while nitro groups facilitate reduction to amines for further derivatization .

What strategies are effective in resolving regioselectivity challenges during the introduction of substituents on the pyrazole core?

Q. Advanced

- Directed Metalation : Use directing groups (e.g., ester moieties) to control lithiation sites for functionalization .

- Protecting Groups : Temporarily block reactive positions (e.g., silyl ethers for hydroxyl groups) to prioritize substitution at desired sites .

- Solvent/Base Optimization : Polar aprotic solvents (DMF, DMSO) and mild bases (NaHCO₃) improve selectivity in SNAr reactions for nitro-substituted systems .

How can contradictory spectroscopic data (e.g., unexpected coupling patterns in NMR) be analyzed to confirm the structure?

Q. Advanced

- X-ray vs. NMR Analysis :

- Discrepancies in coupling constants (e.g., para vs. meta substituents) may arise from dynamic effects (e.g., rotamer interconversion). Single-crystal X-ray diffraction provides definitive regiochemical assignment, as seen in ethyl 1-(4-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylate .

- DFT Calculations : Predict NMR chemical shifts to validate experimental data .

What purification methods are optimal for isolating this compound from complex reaction mixtures?

Q. Advanced

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar nitro-containing byproducts .

- Recrystallization : Ethanol/water mixtures effectively purify nitro-substituted pyrazoles due to their moderate solubility .

- HPLC : Reverse-phase C18 columns resolve closely related regioisomers, critical for validating synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.